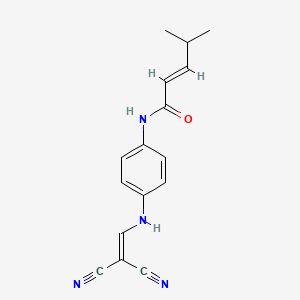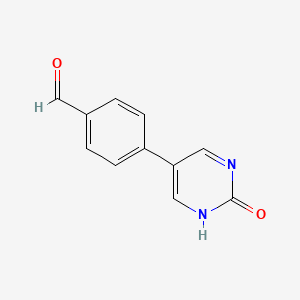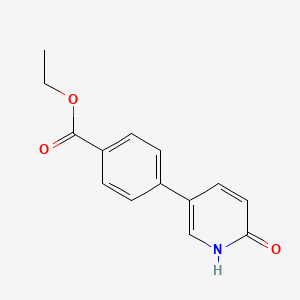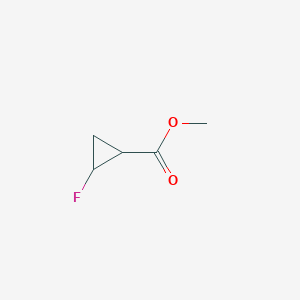
5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene
Übersicht
Beschreibung
5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene, also known as CFH, is a unique compound with a wide range of applications in scientific research. It is a cyclopentadienyl-fluorenyl-hexene, a heterocyclic compound consisting of a cyclopentadienyl ring and a fluorenyl ring, connected by a hexene bridge. This compound is of particular interest due to its unique properties, which make it an ideal candidate for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene has been widely used in scientific research due to its unique properties. It has been used as a catalyst in organic synthesis, as a ligand in transition metal-catalyzed reactions, and as a building block for the synthesis of various organic compounds. It has also been used in the study of supramolecular chemistry, as well as in the study of chemical reaction mechanisms.
Wirkmechanismus
The mechanism of action of 5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene is not yet fully understood. However, it is believed that the cyclopentadienyl ring of the compound acts as a Lewis base, while the fluorenyl ring acts as a Lewis acid. This allows the compound to act as a bifunctional catalyst, promoting a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is believed that the compound has the potential to interact with a variety of biological molecules, including proteins and nucleic acids. It is also believed that the compound could act as an antioxidant, due to its ability to scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene in laboratory experiments is its high yield and ease of synthesis. The compound is relatively easy to synthesize and purify, and the yields are typically high. The main limitation of using this compound in laboratory experiments is its limited availability. The compound is not widely available commercially, and so it must be synthesized in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis and supramolecular chemistry. Additionally, further research into its potential as an antioxidant and its ability to interact with biological molecules is warranted. Finally, further studies into its availability and potential commercial applications are needed.
Eigenschaften
IUPAC Name |
9-(2-cyclopenta-1,3-dien-1-ylhex-5-en-2-yl)-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24/c1-3-4-17-24(2,18-11-5-6-12-18)23-21-15-9-7-13-19(21)20-14-8-10-16-22(20)23/h3,5-11,13-16,23H,1,4,12,17H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXAYODCZJJJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

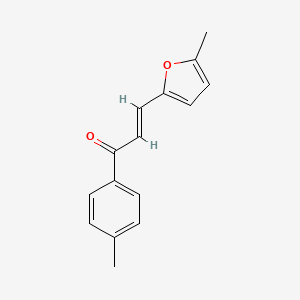
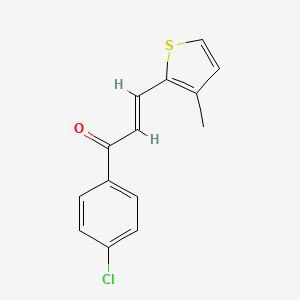
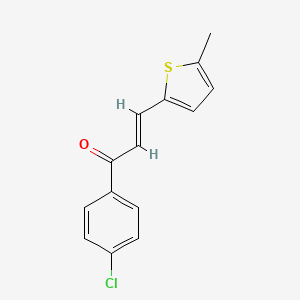


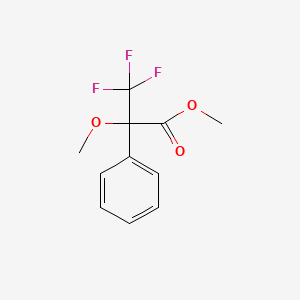
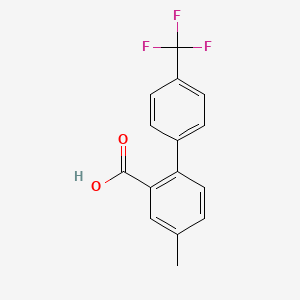
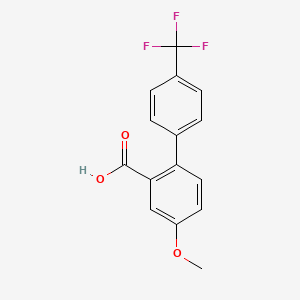
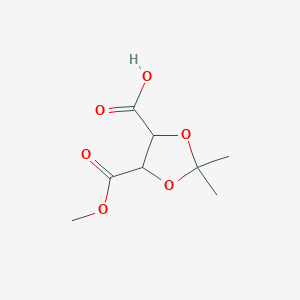
![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)
